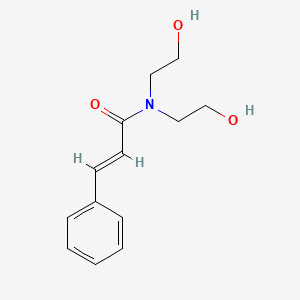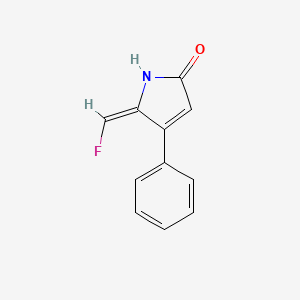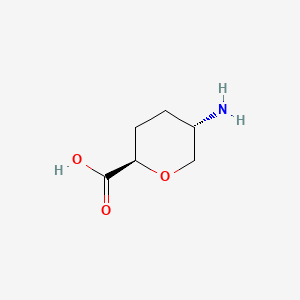![molecular formula C28H36O2Si B13835197 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is a compound that features a tert-butyl(diphenyl)silyl group attached to a phenol ring substituted with two isopropyl groups. This compound is known for its stability and is often used in organic synthesis as a protecting group for alcohols due to its resistance to acidic hydrolysis and nucleophilic species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol typically involves the protection of the hydroxyl group on the phenol ring using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are generally mild, often conducted at room temperature in solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which 4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly effective due to the steric bulk and electronic properties of the tert-butyl(diphenyl)silyl group, which provide resistance to acidic and nucleophilic conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyldimethylsilyl (TBDMS) ether: Another silyl ether used for protecting hydroxyl groups, but less bulky and less stable under acidic conditions compared to tert-butyl(diphenyl)silyl ether.
Trimethylsilyl (TMS) ether: A smaller and less stable protecting group compared to tert-butyl(diphenyl)silyl ether.
Triisopropylsilyl (TIPS) ether: Similar in stability to tert-butyl(diphenyl)silyl ether but with different steric properties.
Uniqueness
4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol is unique due to its high stability and resistance to acidic hydrolysis and nucleophilic attack. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection of hydroxyl groups are crucial .
Propiedades
Fórmula molecular |
C28H36O2Si |
|---|---|
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
Clave InChI |
BMNNMQPKHONECS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


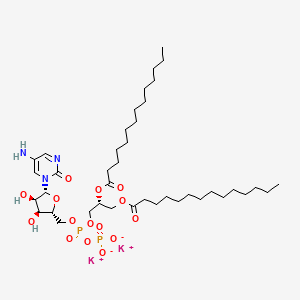
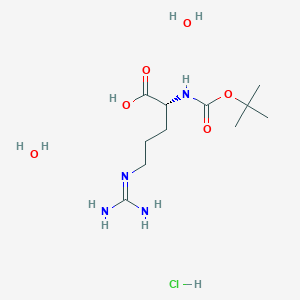
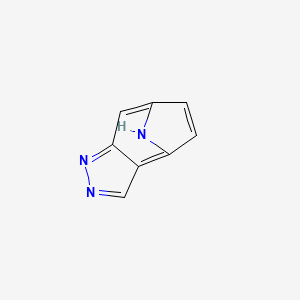
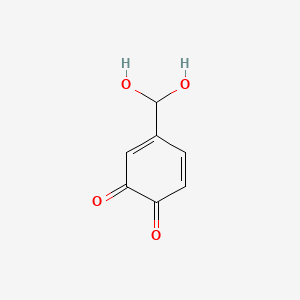
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
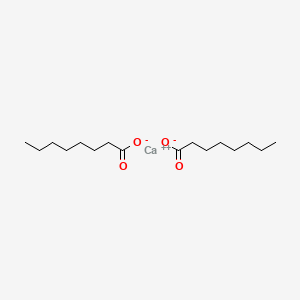
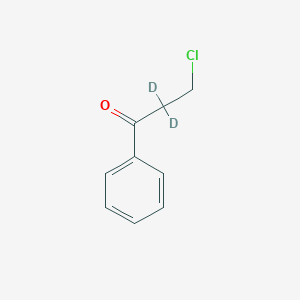
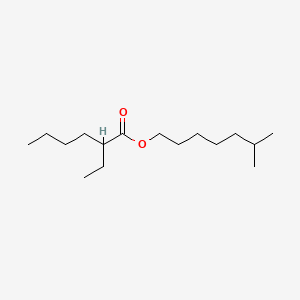
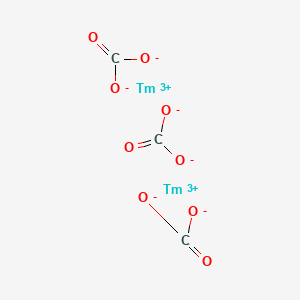
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
